1-(2-Aminophenyl)piperidin-4-ol

Description

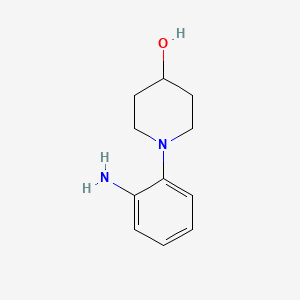

Structure

3D Structure

Properties

IUPAC Name |

1-(2-aminophenyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c12-10-3-1-2-4-11(10)13-7-5-9(14)6-8-13/h1-4,9,14H,5-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHXSBUSJNPXVGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40588498 | |

| Record name | 1-(2-Aminophenyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252758-96-6 | |

| Record name | 1-(2-Aminophenyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-aminophenyl)piperidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(2-Aminophenyl)piperidin-4-ol: Properties, Synthesis, and Applications

For Research, Scientific, and Drug Development Professionals

Abstract

1-(2-Aminophenyl)piperidin-4-ol is a bifunctional heterocyclic compound of significant interest in medicinal chemistry. Possessing both a nucleophilic aromatic amine and a secondary alcohol on a conformationally restricted piperidine scaffold, it serves as a versatile synthon for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, outlines robust synthetic protocols, explores its reactivity, and details its emerging applications as a key intermediate in the development of targeted therapeutics, including antipsychotic agents.

Introduction

The piperidine ring is a privileged scaffold in drug discovery, present in numerous approved pharmaceuticals.[1] Its derivatives are integral to over twenty classes of drugs, valued for their ability to confer favorable pharmacokinetic properties and provide a three-dimensional framework for precise ligand-receptor interactions.[1][2] this compound, with its distinct arrangement of functional groups—an aniline moiety ortho-substituted onto the piperidine nitrogen and a hydroxyl group at the 4-position—presents a unique combination of reactive sites. This structure is a valuable building block for creating diverse chemical libraries and serves as a crucial intermediate in the synthesis of high-value pharmaceutical compounds. Notably, its structural motifs are found in precursors to important central nervous system (CNS) agents.[3][4]

Physicochemical and Spectral Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and process development. While experimentally determined data is not widely published in peer-reviewed literature, a combination of data from commercial suppliers and predictive modeling provides a reliable profile.

General Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆N₂O | [5][6] |

| Molecular Weight | 192.26 g/mol | [5][6] |

| Appearance | Off-white to light brown solid | Inferred from supplier data |

| CAS Number | 252758-96-6 | [6] |

| Purity | Typically >95% | [7] |

Predicted Physicochemical Data

| Property | Predicted Value | Source |

| Boiling Point | 369.8 ± 37.0 °C | [6] |

| Density | 1.194 ± 0.06 g/cm³ | [6] |

| pKa | 14.78 ± 0.20 | [6] |

Spectral Characterization Data

Definitive spectral data is crucial for reaction monitoring and quality control. The following are predicted and expected spectral characteristics for this compound.

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons of the aminophenyl group (likely in the 6.5-7.5 ppm range), a multiplet for the CH-OH proton, and several multiplets for the piperidine ring protons.

-

¹³C NMR: The spectrum would display signals for the six aromatic carbons, the carbinol carbon (CH-OH) in the 60-70 ppm range, and the remaining piperidine ring carbons.

-

IR Spectroscopy: Key stretches would include N-H stretching for the primary amine (around 3300-3500 cm⁻¹), O-H stretching for the alcohol (broad, around 3200-3600 cm⁻¹), C-N stretching, and C-H stretching for aromatic and aliphatic components.

-

Mass Spectrometry (MS): The nominal mass would be 192, with the high-resolution mass spectrum confirming the elemental composition.

Synthesis and Purification

The synthesis of this compound is not widely detailed in standard literature but can be reliably achieved through established modern synthetic methodologies. The most logical and industrially scalable approaches involve the formation of the aryl-nitrogen bond as a key step, followed by the reduction of a nitro group precursor.

Overview of Synthetic Strategies

Two primary strategies are viable for the synthesis: the reduction of an accessible nitro-aromatic intermediate and direct N-arylation via cross-coupling reactions.

Caption: Key synthetic routes to this compound.

Recommended Synthetic Protocol: Two-Step Synthesis via Nitro-Intermediate

This two-step approach offers a reliable and scalable route, beginning with the coupling of 2-fluoronitrobenzene and piperidin-4-ol, followed by a standard nitro group reduction.

Step 1: Synthesis of 1-(2-Nitrophenyl)piperidin-4-ol

This step involves a nucleophilic aromatic substitution (SNA_r) reaction. The electron-withdrawing nitro group activates the aromatic ring, facilitating substitution by the secondary amine of piperidin-4-ol.

-

Reaction: 2-Fluoronitrobenzene + Piperidin-4-ol → 1-(2-Nitrophenyl)piperidin-4-ol

-

Rationale: The choice of a fluoride leaving group is advantageous due to its high electronegativity, which strongly activates the ring towards nucleophilic attack. A robust inorganic base like potassium carbonate is sufficient to act as a proton scavenger.

-

Protocol:

-

To a solution of piperidin-4-ol (1.2 equivalents) in a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 equivalents).

-

Stir the suspension at room temperature for 15 minutes.

-

Add 2-fluoronitrobenzene (1.0 equivalent) to the mixture.

-

Heat the reaction mixture to 80-100 °C and monitor by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

The product often precipitates and can be collected by filtration. Alternatively, extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product. Purification can be achieved by recrystallization or column chromatography.

-

Step 2: Reduction to this compound

The reduction of the nitro group to a primary amine is a standard and high-yielding transformation. Catalytic hydrogenation is the preferred method for its cleanliness and efficiency.

-

Reaction: 1-(2-Nitrophenyl)piperidin-4-ol → this compound

-

Rationale: Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the hydrogenation of nitro groups. The reaction proceeds under a hydrogen atmosphere at moderate pressures and temperatures.

-

Protocol:

-

Dissolve 1-(2-Nitrophenyl)piperidin-4-ol (1.0 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate.

-

Carefully add 5-10% Palladium on carbon (Pd/C) catalyst (typically 1-5 mol%).

-

Pressurize the reaction vessel with hydrogen gas (H₂) to 1-3 atmospheres (or use a balloon filled with hydrogen).

-

Stir the reaction vigorously at room temperature. The reaction is typically exothermic and should be monitored.

-

Monitor the reaction by TLC or LC-MS. Upon completion, carefully vent the hydrogen atmosphere and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield this compound, which is often of sufficient purity for subsequent steps.

-

Alternative Synthetic Route: Palladium-Catalyzed Cross-Coupling

-

Reaction: 2-Bromoaniline + Piperidin-4-ol → this compound

-

Rationale: This reaction utilizes a palladium catalyst with a specialized phosphine ligand to facilitate the coupling. A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.

-

Protocol:

-

In an oven-dried flask under an inert atmosphere, combine 2-bromoaniline (1.0 equivalent), piperidin-4-ol (1.2 equivalents), a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%), and a base (e.g., sodium tert-butoxide, 1.4 equivalents).

-

Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

-

Heat the mixture to 80-110 °C and stir until the reaction is complete as monitored by LC-MS.

-

Cool the reaction, dilute with an organic solvent, and filter to remove inorganic salts.

-

Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

-

Chemical Reactivity and Derivatization

This compound features three primary sites for chemical modification, making it a highly versatile building block.

Caption: Reactive sites of this compound.

-

Primary Aromatic Amine (-NH₂): This is the most nucleophilic site. It readily undergoes acylation with acid chlorides or anhydrides, alkylation, and can participate in cyclization reactions to form fused heterocyclic systems, such as benzodiazepines.[10]

-

Secondary Alcohol (-OH): The hydroxyl group can be acylated to form esters, alkylated to form ethers, or oxidized to the corresponding ketone, 1-(2-aminophenyl)piperidin-4-one. This ketone is a valuable intermediate for reductive amination to introduce further diversity at the 4-position.

-

Piperidine Nitrogen: As a tertiary amine, this nitrogen is generally unreactive under standard conditions but can be quaternized with potent alkylating agents. Its primary role is as a linker and to influence the basicity and spatial orientation of the molecule.

Applications in Medicinal Chemistry

The structural features of this compound make it a valuable starting material for the synthesis of pharmacologically active compounds, particularly in the area of CNS disorders.

Intermediate in the Synthesis of Antipsychotics

This scaffold is a key precursor for the synthesis of complex piperazine and piperidine derivatives used in modern antipsychotic drugs. A notable example is its relevance to the synthesis of Cariprazine , an atypical antipsychotic used for the treatment of schizophrenia and bipolar disorder.[3][11] The synthesis of Cariprazine and its analogues involves intermediates that can be prepared from or are structurally analogous to this compound, highlighting the industrial relevance of this chemical entity.[4][12][13]

Scaffold for Kinase Inhibitors

The aminophenylpiperidine motif is recognized as a versatile scaffold for the development of kinase inhibitors.[12] By modifying the primary amine and the hydroxyl group, chemists can design molecules that fit into the ATP-binding pocket of various kinases, which are critical targets in oncology.

Building Block for Novel Heterocycles

The ortho-diamine-like functionality (when considering the piperidine nitrogen and the aniline nitrogen) allows for the construction of fused heterocyclic systems like benzodiazepines, which have a broad range of therapeutic applications.[10]

Safety, Handling, and Storage

-

Hazard Class: Irritant.[6]

-

Hazard Statements: Harmful if swallowed, causes skin irritation, and causes serious eye irritation. May cause respiratory irritation.

-

Precautionary Measures: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood. Avoid breathing dust.

-

Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly sealed.

Conclusion

This compound is a high-value chemical intermediate with significant potential for drug discovery and development. Its trifunctional nature provides a robust platform for generating molecular diversity. The synthetic routes, particularly the two-step nitro-intermediate pathway, are scalable and efficient. As the demand for novel CNS agents and targeted therapies continues to grow, the utility of this compound as a key building block is set to expand, making a thorough understanding of its chemical properties and reactivity essential for researchers in the field.

References

-

ResearchGate. (n.d.). The synthesis of the key intermediate of cariprazine a Retrosynthetic scheme for cariprazine. Retrieved from [Link]

-

MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1049. Retrieved from [Link]

- Google Patents. (2020). CN110872262A - Synthesis method of cariprazine.

-

ResearchGate. (n.d.). Synthetic approaches to produce the key intermediate of cariprazine, including the relevant stepwise batch methods. Retrieved from [Link]

-

Supporting Information. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0246362). Retrieved from [Link]

- Google Patents. (2019). EP3845523A1 - Synthesis method for cariprazine.

-

Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

PubChem. (n.d.). 1-(2-Phenylethyl)-4-piperidinol. Retrieved from [Link]

-

Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. 4, 192-199. Retrieved from [Link]

-

PMC. (n.d.). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. Retrieved from [Link]

- Google Patents. (2006). US20060100438A1 - Process of making fentanyl intermediates.

-

MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1049. Retrieved from [Link]

-

ScienceDirect. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Retrieved from [Link]

-

PMC. (n.d.). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. Retrieved from [Link]

- Google Patents. (2018). EP3666757A1 - Process for preparing a piperidin-4-one.

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

-

ResearchGate. (2018). Is there any synthesis method available for the preparation of 1-Amino Piperazine?. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

-

PMC. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances, 13(5), 3241–3266. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Retrieved from [Link]

-

ResearchGate. (2025). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. Retrieved from [Link]

-

ResearchGate. (2025). Microwave-promoted piperidination of halopyridines: A comparison between Ullmann, Buchwald-Hartwig and uncatalysed S NAr reactions. Retrieved from [Link]

- Google Patents. (n.d.). CN114516849A - A kind of synthetic method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine.

-

MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. Retrieved from [Link]

-

DTIC. (1992). Piperidine Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). US2904550A - 4-phenylpiperidines and their preparation.

-

PubChem. (n.d.). 4-Piperidinamine. Retrieved from [Link]

- Google Patents. (n.d.). US5489689A - Preparation of piperidine derivatives.

-

SpectraBase. (n.d.). Piperidine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and biological activity of novel piperidin-4-ol derivatives [nyxxb.cn]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. scbt.com [scbt.com]

- 6. 252758-96-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. research.rug.nl [research.rug.nl]

- 10. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 11. CN110872262A - Synthesis method of cariprazine - Google Patents [patents.google.com]

- 12. Preparation method of cariprazine intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Aminophenyl)piperidin-4-ol

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of 1-(2-Aminophenyl)piperidin-4-ol, a valuable heterocyclic building block in medicinal chemistry. The piperidine moiety is a privileged scaffold, appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2] This document outlines a robust and modern synthetic protocol using the Buchwald-Hartwig amination, chosen for its efficiency and broad substrate scope.[3] Furthermore, it establishes a self-validating system of characterization, detailing the principles and expected outcomes for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to ensure the unequivocal identification and purity assessment of the target compound. This guide is intended for researchers, chemists, and drug development professionals seeking practical, field-proven insights into the preparation and validation of this key chemical intermediate.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a cornerstone of modern drug design, recognized for its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability.[2] Its three-dimensional structure allows for precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets. Consequently, piperidine derivatives are integral components in numerous FDA-approved drugs, spanning therapeutic areas from oncology to central nervous system (CNS) disorders.[1]

This compound, in particular, serves as a versatile intermediate. The presence of three distinct functional groups—a secondary amine within the piperidine ring, a primary aromatic amine, and a secondary alcohol—offers multiple points for chemical modification, enabling the construction of diverse and complex molecular libraries for drug discovery programs.

Synthesis via Buchwald-Hartwig Amination

The formation of the aryl C-N bond is the key transformation in the synthesis of this compound. While classical methods like nucleophilic aromatic substitution exist, they often require harsh conditions and are limited in scope. The Palladium-catalyzed Buchwald-Hartwig amination has emerged as a superior strategy, offering mild reaction conditions, high functional group tolerance, and excellent yields.[3][4]

Principle of the Reaction

The Buchwald-Hartwig amination is a cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine, catalyzed by a palladium complex.[3] The catalytic cycle is a well-understood process involving:

-

Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (2-bromoaniline), forming a Pd(II) complex.

-

Amine Coordination & Deprotonation: Piperidin-4-ol coordinates to the palladium center, and a base deprotonates the amine's nitrogen.

-

Reductive Elimination: The final step involves the formation of the desired C-N bond, yielding this compound and regenerating the Pd(0) catalyst.[5]

The choice of ligand is critical for the success of this reaction. Bulky, electron-rich phosphine ligands, such as XPhos or tBuDavePhos, are often employed to stabilize the palladium catalyst and promote the reductive elimination step.[5][6]

Visualizing the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

| Reagent/Material | M.W. | Amount | Moles | Eq. |

|---|---|---|---|---|

| 2-Bromoaniline | 172.03 | 1.72 g | 10.0 mmol | 1.0 |

| Piperidin-4-ol | 101.15 | 1.21 g | 12.0 mmol | 1.2 |

| Pd₂(dba)₃ | 915.72 | 92 mg | 0.1 mmol | 0.01 |

| XPhos | 476.63 | 143 mg | 0.3 mmol | 0.03 |

| Sodium tert-butoxide | 96.10 | 1.35 g | 14.0 mmol | 1.4 |

| Anhydrous Toluene | - | 50 mL | - | - |

Procedure:

-

Inert Atmosphere: To an oven-dried Schlenk flask, add 2-bromoaniline, piperidin-4-ol, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous toluene via syringe.

-

Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, cool the mixture to room temperature and quench by slowly adding 50 mL of water.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford this compound as a solid.

Comprehensive Characterization

A multi-technique approach is essential to confirm the structure, identity, and purity of the synthesized compound.

Visualizing the Characterization Workflow

Caption: Workflow for the structural validation of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most definitive evidence for the molecular structure by mapping the carbon-hydrogen framework.[7][8]

-

¹H NMR (Proton NMR): This technique identifies the number and type of hydrogen atoms. The spectrum for this compound is expected to show distinct signals for the aromatic protons, the piperidine ring protons, and the amine/hydroxyl protons.[9][10]

-

¹³C NMR (Carbon NMR): This spectrum reveals the number of non-equivalent carbon atoms in the molecule, confirming the carbon skeleton.[11][12][13]

Expected NMR Data (in CDCl₃, shifts are approximate):

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Aromatic CH (4H) | 6.70 - 7.10 (m) | 116.0, 119.0, 121.5, 123.0 |

| Aromatic C-N (1C) | - | 138.0 |

| Aromatic C-NH₂ (1C) | - | 142.0 |

| Piperidine CH-OH (1H) | 3.85 - 3.95 (m) | 67.5 |

| Piperidine CH₂-N (axial, 2H) | 2.80 - 2.90 (m) | 51.0 |

| Piperidine CH₂-N (equatorial, 2H) | 3.25 - 3.35 (m) | 51.0 |

| Piperidine CH₂ (axial, 2H) | 1.70 - 1.80 (m) | 34.5 |

| Piperidine CH₂ (equatorial, 2H) | 2.00 - 2.10 (m) | 34.5 |

| NH₂ (2H) | 3.60 (br s) | - |

| OH (1H) | 1.90 (br s) | - |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound, providing strong evidence of its identity. Electrospray Ionization (ESI) in positive mode is typically used for this type of molecule.[14][15]

-

Principle: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

-

Expected Result: For this compound (Molecular Formula: C₁₁H₁₆N₂O, M.W.: 192.26 g/mol ), the primary ion observed will be the protonated molecule [M+H]⁺.

-

Expected m/z: 193.13

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[16]

-

Principle: Different chemical bonds absorb infrared radiation at specific frequencies, corresponding to their vibrational energies.

-

Expected Characteristic Peaks:

Wavenumber (cm⁻¹) Functional Group Vibration Type 3450 - 3250 O-H (alcohol) & N-H (amine) Stretching (broad) 3050 - 3010 Aromatic C-H Stretching 2950 - 2850 Aliphatic C-H (piperidine) Stretching 1620 - 1580 Aromatic C=C Stretching 1515 N-H Bending (scissoring) | 1250 - 1050 | C-N and C-O | Stretching |

Safety Precautions

-

Handling: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Reagents: Palladium catalysts are toxic and should be handled with care. Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Aryl halides like 2-bromoaniline are toxic.

-

Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

This guide details a reliable and efficient synthesis of this compound using a modern palladium-catalyzed cross-coupling reaction. The causality for selecting the Buchwald-Hartwig amination lies in its superior performance, mild conditions, and versatility compared to older methods. The outlined characterization workflow provides a robust, self-validating protocol to confirm the identity and purity of the final product. By integrating detailed procedural steps with the underlying scientific principles, this document serves as a practical resource for chemists engaged in pharmaceutical research and development.

References

-

New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. (2024). CORE. [Link]

-

Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. (n.d.). Pure. [Link]

-

Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018). PubMed. [Link]

-

Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). UCL. [Link]

-

Fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. (n.d.). SciELO. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. [Link]

-

13C NMR Chemical Shifts. (2021). Organic Chemistry Data. [Link]

-

Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

-

13C NMR spectroscopy • Chemical shift. (n.d.). NPTEL. [Link]

-

1H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper. (n.d.). MDPI. [Link]

-

How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). Chemical Insights. [Link]

-

PIPERIDINE. (n.d.). Ataman Kimya. [Link]

-

Piperidine. (n.d.). NIST WebBook. [Link]

-

A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. (2015). Compound Interest. [Link]

-

13C NMR Chemical Shift Table. (n.d.). University of Colorado Boulder. [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]

-

13C and 1H NMR spectral studies of some piperidin-4-one oximes. (1986). Magnetic Resonance in Chemistry. [Link]

-

Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. (n.d.). PubMed. [Link]

-

Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub. [Link]

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (n.d.). MDPI. [Link]

-

Piperidine. (n.d.). Wikipedia. [Link]

-

Synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (n.d.). PubMed Central. [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2026). PubMed. [Link]

-

The most identified peaks of the FTIR spectra (cm-1) used as a functional monomer for MAA-imprinted polymer and NIP. (n.d.). ResearchGate. [Link]

-

Compounds were characterized by 1H-NMR. (n.d.). ResearchGate. [Link]

-

Deciphering the Triple-Peak C-O-C Stretching FTIR Absorbance Consistently Occurring in Semicrystalline PEG. (n.d.). MDPI. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 9. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. bhu.ac.in [bhu.ac.in]

- 13. compoundchem.com [compoundchem.com]

- 14. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scielo.br [scielo.br]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the NMR and Mass Spectrometry Data of 1-(2-Aminophenyl)piperidin-4-ol

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the compound 1-(2-aminophenyl)piperidin-4-ol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the predicted spectral data, its interpretation, and detailed protocols for experimental data acquisition. The information presented herein is intended to serve as a foundational resource for the characterization and utilization of this molecule in research and development endeavors.

Introduction to this compound

This compound is a heterocyclic organic compound with the molecular formula C₁₁H₁₆N₂O. Its structure features a piperidin-4-ol moiety attached to an aminophenyl group at the nitrogen atom of the piperidine ring. The strategic placement of the amino group at the ortho position of the phenyl ring, in conjunction with the hydroxyl group on the piperidine ring, imparts specific chemical properties that are of interest in medicinal chemistry and drug design. The piperidine scaffold is a prevalent structural motif in a vast array of pharmaceuticals, and its derivatives are actively explored for various therapeutic applications. Accurate structural elucidation and characterization through techniques like NMR and mass spectrometry are paramount for its application in drug discovery and development.

Predicted Spectroscopic Data

Due to the absence of publicly available experimental spectra for this compound, the following data has been generated using validated prediction software. The ¹H and ¹³C NMR data were predicted using NMRDB.org, a widely utilized online resource for NMR prediction.[1][2][3] The mass spectrometry data is based on theoretical calculations of the exact mass and a plausible fragmentation pattern.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in the table below. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.08 | dd | 1H | Ar-H |

| 6.99 | td | 1H | Ar-H |

| 6.78 | dd | 1H | Ar-H |

| 6.72 | td | 1H | Ar-H |

| 4.01 | m | 1H | CH-OH |

| 3.42 | m | 2H | N-CH₂ (piperidine) |

| 2.81 | m | 2H | N-CH₂ (piperidine) |

| 2.05 | m | 2H | CH₂ (piperidine) |

| 1.76 | m | 2H | CH₂ (piperidine) |

| - | br s | 2H | NH₂ |

| - | br s | 1H | OH |

Note: The chemical shifts for the NH₂ and OH protons are highly dependent on solvent and concentration and are therefore not assigned a specific ppm value. They are expected to appear as broad singlets and can be confirmed by D₂O exchange.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum of this compound in CDCl₃ is summarized below. Chemical shifts (δ) are reported in ppm.

| Chemical Shift (ppm) | Assignment |

| 143.2 | Ar-C (C-N) |

| 136.9 | Ar-C (C-NH₂) |

| 124.1 | Ar-CH |

| 120.3 | Ar-CH |

| 118.8 | Ar-CH |

| 116.5 | Ar-CH |

| 67.5 | CH-OH |

| 50.7 | N-CH₂ (piperidine) |

| 34.1 | CH₂ (piperidine) |

Predicted Mass Spectrometry Data

The theoretical mass spectrometry data for this compound is as follows:

| Parameter | Value |

| Molecular Formula | C₁₁H₁₆N₂O |

| Molecular Weight | 192.26 g/mol |

| Exact Mass | 192.1263 u |

| Predicted [M+H]⁺ | 193.1335 u |

Interpretation of Predicted Spectra

¹H NMR Spectrum

The predicted ¹H NMR spectrum shows distinct regions corresponding to the aromatic and aliphatic protons. The four protons on the aminophenyl ring are expected to appear in the aromatic region (δ 6.7-7.1 ppm) as a complex set of multiplets due to ortho and meta couplings. The proton attached to the carbon bearing the hydroxyl group (CH-OH) is predicted to be a multiplet around 4.01 ppm. The four sets of methylene protons on the piperidine ring are diastereotopic and are expected to appear as complex multiplets in the aliphatic region (δ 1.7-3.5 ppm). The protons on the carbons adjacent to the nitrogen atom are deshielded and appear at higher chemical shifts compared to the other piperidine protons. The amino (NH₂) and hydroxyl (OH) protons are expected to be broad singlets and their signals would disappear upon the addition of D₂O.

¹³C NMR Spectrum

The predicted ¹³C NMR spectrum is expected to show eleven distinct signals. The six carbons of the aromatic ring are predicted to appear between 116 and 144 ppm. The carbon attached to the piperidine nitrogen (Ar-C) and the carbon bearing the amino group (Ar-C-NH₂) are the most deshielded. The carbon of the piperidine ring attached to the hydroxyl group (CH-OH) is predicted around 67.5 ppm. The carbons adjacent to the nitrogen in the piperidine ring (N-CH₂) are expected around 50.7 ppm, while the remaining piperidine carbons (CH₂) are predicted at approximately 34.1 ppm.

Mass Spectrum

In electrospray ionization (ESI) mass spectrometry, this compound is expected to be readily protonated to form the molecular ion [M+H]⁺ at m/z 193.1335 in the positive ion mode. A plausible fragmentation pathway is outlined in the diagram below. The fragmentation is likely to be initiated by the loss of a water molecule from the protonated molecular ion, followed by further fragmentation of the piperidine ring.

Experimental Protocols

The following protocols are provided as a guide for the acquisition of NMR and mass spectrometry data for this compound. These are based on standard laboratory practices for small molecule analysis.

NMR Data Acquisition

1. Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette. Ensure the solution is free of any particulate matter.

-

Cap the NMR tube securely.

2. Instrument Parameters (400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: zg30 (a standard 30-degree pulse experiment)

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 4.0 s

-

Spectral Width: 16 ppm (-2 to 14 ppm)

-

-

¹³C NMR:

-

Pulse Program: zgpg30 (a standard power-gated 30-degree pulse experiment with proton decoupling)

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.5 s

-

Spectral Width: 240 ppm (-10 to 230 ppm)

-

3. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum.

Mass Spectrometry Data Acquisition

1. Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.

2. Instrument Parameters (ESI-QTOF Mass Spectrometer):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 30 V

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Desolvation Gas Flow: 600 L/hr

-

Mass Range: m/z 50-500

-

Acquisition Mode: MS and MS/MS (with collision-induced dissociation)

3. Data Analysis:

-

Identify the [M+H]⁺ ion in the full scan mass spectrum.

-

Analyze the MS/MS spectrum to identify characteristic fragment ions and propose a fragmentation pathway.

Visualizations

Molecular Structure

Caption: Predicted ESI-MS fragmentation pathway for this compound.

References

-

ChemAxon NMR Predictor. (n.d.). Retrieved from [Link] [4]2. How to Predict NMR in ChemDraw. (2023, September 11). YouTube. Retrieved from [Link] [5]3. Comparing NMR Methods in ChemDraw and Gaussian. (2017, June 21). Retrieved from [Link] [6]4. The Ease of NMR Prediction with ChemDraw. (2023, December 18). YouTube. Retrieved from [Link] [7]5. NMR Predictor. (n.d.). Mestrelab. Retrieved from [Link] 6. NMRDB.org. (n.d.). Retrieved from [Link] [1][8]7. Predict 1H proton NMR spectra. (n.d.). NMRDB.org. Retrieved from [Link] 8. Predict 13C carbon NMR spectra. (n.d.). NMRDB.org. Retrieved from [Link] [3]9. Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. CHIMIA International Journal for Chemistry, 62(4), 280-281. 10. NMR spectroscopy: nmrdb.org. (2018, December 29). YouTube. Retrieved from [Link] [9]11. Mass Spec Fragmenter. (n.d.). ACD/Labs. Retrieved from [Link] [10]12. Web-based application for in silico fragmentation. (n.d.). MS tools - EPFL. Retrieved from [Link] 13. Mass Spectroscopy Fragment Finder Calculator. (n.d.). Calistry. Retrieved from [Link] [11]14. Molsoft L.L.C. (n.d.). Drug-Likeness and molecular property prediction. Retrieved from [Link] 15. Molsoft L.L.C. (n.d.). ICM User's Guide: Build Prediction Model. Retrieved from [Link] [12]16. Molsoft L.L.C. (n.d.). ICM User's Guide: Predict. Retrieved from [Link] [13]17. CFM-ID: Spectra Prediction. (n.d.). Retrieved from [Link] [14]18. How reliable actually is the nmr prediction spectra tool in chemdraw? (2023, November 3). Reddit. Retrieved from [Link] [15]19. ChemDraw: Is there a way to change the solvent as well as frequency in the NMR prediction. (2025, November 18). Revvity Signals. Retrieved from [Link] [16]20. NMR Predict Desktop. (n.d.). Modgraph. Retrieved from [Link] [17]21. Can anyone help me to tell me any online website to check 13C NMR prediction...? (2016, April 25). ResearchGate. Retrieved from [Link] [18]22. Is there any free software that can facilitate the prediction of the fragmentation acquired from the mass spectroscopy? (2020, August 5). ResearchGate. Retrieved from [Link]

Sources

- 1. Simulate and predict NMR spectra [nmrdb.org]

- 2. Visualizer loader [nmrdb.org]

- 3. Visualizer loader [nmrdb.org]

- 4. docs.chemaxon.com [docs.chemaxon.com]

- 5. youtube.com [youtube.com]

- 6. gaussian.com [gaussian.com]

- 7. youtube.com [youtube.com]

- 8. www.nmrdb.org: Resurrecting and processing NMR spectra on-line [infoscience.epfl.ch]

- 9. youtube.com [youtube.com]

- 10. acdlabs.com [acdlabs.com]

- 11. Mass Spectroscopy Fragment Finder Calculator | Calistry [calistry.org]

- 12. ICM User's Guide: Build Prediction Model [molsoft.com]

- 13. ICM User's Guide: Predict [molsoft.com]

- 14. CFM-ID: Spectra Prediction [cfmid.wishartlab.com]

- 15. reddit.com [reddit.com]

- 16. support.revvitysignals.com [support.revvitysignals.com]

- 17. NMR Predict Desktop [modgraph.co.uk]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of 1-(2-Aminophenyl)piperidin-4-ol

Introduction

1-(2-Aminophenyl)piperidin-4-ol is a heterocyclic organic compound featuring a piperidine ring substituted with a 2-aminophenyl group at the nitrogen atom and a hydroxyl group at the 4-position. Its chemical structure, possessing primary and secondary amine functionalities along with a hydroxyl group, suggests its potential as a versatile building block in medicinal chemistry and drug discovery. The presence of these functional groups indicates potential susceptibility to various degradation pathways, making a thorough understanding of its solubility and stability paramount for its application in pharmaceutical development.

This technical guide provides a comprehensive framework for characterizing the solubility and stability of this compound. The methodologies outlined herein are grounded in the principles of the International Council for Harmonisation (ICH) guidelines, particularly ICH Q1A(R2), to ensure regulatory compliance and scientific rigor.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols.

Physicochemical Properties

A foundational understanding of the physicochemical properties of a drug candidate is crucial for designing meaningful solubility and stability studies.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆N₂O | ChemicalBook[3][4] |

| Molecular Weight | 192.26 g/mol | ChemicalBook[3][4], Santa Cruz Biotechnology[5] |

| Predicted Boiling Point | 369.8 ± 37.0 °C | ChemicalBook[3] |

| Predicted Density | 1.194 ± 0.06 g/cm³ | ChemicalBook[3] |

| Predicted pKa | 14.78 ± 0.20 | ChemicalBook[3] |

Note: The boiling point, density, and pKa values are predicted and should be experimentally verified.

Chapter 1: Solubility Determination

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. This chapter outlines the experimental workflow for determining the solubility of this compound in various aqueous and organic solvents.

Theoretical Considerations

The solubility of this compound is expected to be pH-dependent due to the presence of the basic aminophenyl and piperidine nitrogen atoms. In acidic solutions, these nitrogen atoms will be protonated, forming salts that are generally more water-soluble. Conversely, in neutral to basic conditions, the free base form will predominate, which is expected to have lower aqueous solubility but higher solubility in organic solvents.

Experimental Workflow for Solubility Assessment

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Experimental Protocol: Equilibrium Solubility

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound

-

Volumetric flasks

-

Scintillation vials

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Solvents: Purified water, pH buffers (e.g., 1.2, 4.5, 6.8, 7.4), ethanol, methanol, acetonitrile, propylene glycol, polyethylene glycol 400.

Procedure:

-

Add an excess amount of this compound to a series of scintillation vials.

-

Pipette a known volume of each solvent into the respective vials.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw an aliquot from the supernatant and filter it through a syringe filter to remove any undissolved solid.

-

Dilute the filtrate with a suitable mobile phase to a concentration within the calibration range of the analytical method.

-

Analyze the diluted samples using a validated HPLC-UV method to determine the concentration.

-

Calculate the solubility in mg/mL or µg/mL.

Chapter 2: Stability Studies and Forced Degradation

Stability testing is essential to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[2][6] Forced degradation studies are conducted under more severe conditions to identify likely degradation products and establish degradation pathways.[7][8][9]

Potential Degradation Pathways

Based on the structure of this compound, the following degradation pathways can be anticipated:

-

Oxidation: The primary aromatic amine and the secondary piperidine amine are susceptible to oxidation, potentially forming N-oxides, imines, or colored degradation products.[10]

-

Hydrolysis: While the molecule lacks readily hydrolyzable groups like esters or amides, forced hydrolytic conditions at extreme pH and temperature should be evaluated.

-

Photodegradation: Aromatic amines can be sensitive to light, leading to photolytic degradation.

Forced Degradation Experimental Design

Caption: Workflow for Forced Degradation Studies.

Detailed Protocol: Forced Degradation Studies

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC system with a photodiode array (PDA) detector

-

LC-MS system for mass identification

-

Photostability chamber

-

Oven

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).

-

Acid Hydrolysis:

-

Mix the stock solution with 0.1 M HCl.

-

Keep the solution at an elevated temperature (e.g., 60°C) for a specified period (e.g., 24 hours).

-

At various time points, withdraw samples, neutralize with an equivalent amount of base, and dilute for HPLC analysis.

-

-

Base Hydrolysis:

-

Mix the stock solution with 0.1 M NaOH.

-

Keep the solution at room temperature or a slightly elevated temperature for a specified period.

-

At various time points, withdraw samples, neutralize with an equivalent amount of acid, and dilute for HPLC analysis.

-

-

Oxidative Degradation:

-

Mix the stock solution with a solution of 3% H₂O₂.

-

Keep the solution at room temperature and protected from light.

-

Monitor the reaction over several hours, withdrawing samples for immediate HPLC analysis at different time points.

-

-

Thermal Degradation:

-

Expose solid samples and solutions of this compound to elevated temperatures (e.g., 60°C or 80°C) in an oven.

-

Analyze samples at various time points.

-

-

Photolytic Degradation:

-

Expose solid samples and solutions to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

Analyze the exposed samples and compare them to control samples protected from light.

-

-

Analysis:

-

Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all major degradation products.

-

Use a PDA detector to check for peak purity.

-

Use LC-MS to obtain the mass-to-charge ratio (m/z) of the degradation products to aid in their structural elucidation.

-

Data Evaluation

The results from the forced degradation studies should be summarized in a table. The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are detectable without being excessive.[8]

| Stress Condition | Duration | Temperature | % Assay of Parent Compound | Number of Degradants | Major Degradant (RT) |

| 0.1 M HCl | 24 h | 60°C | |||

| 0.1 M NaOH | 24 h | 25°C | |||

| 3% H₂O₂ | 8 h | 25°C | |||

| Thermal (Solid) | 48 h | 80°C | |||

| Photolytic | ICH Q1B | 25°C |

Chapter 3: Formal Stability Studies

Based on the insights gained from forced degradation, a formal stability study should be designed according to ICH Q1A(R2) guidelines.[1][2]

Study Design

-

Batches: At least three primary batches of this compound should be included in the study.[1][11]

-

Container Closure System: The study should be conducted on the drug substance packaged in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.[11]

-

Storage Conditions:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Testing Frequency:

-

Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: 0, 3, and 6 months.[2]

-

-

Tests: The stability protocol should include tests for appearance, assay, and degradation products.

Acceptance Criteria

Acceptance criteria for the stability study should be established based on the data from the initial batches and the intended use of the drug substance. Any significant changes in the physical appearance, a decrease in assay value, or an increase in degradation products beyond specified limits would indicate instability.

Conclusion

This technical guide provides a robust framework for the comprehensive evaluation of the solubility and stability of this compound. The successful execution of these studies will provide critical data to support its development as a pharmaceutical intermediate or active ingredient. The causality behind the experimental choices is rooted in the chemical nature of the molecule and the stringent requirements of regulatory bodies. By following these self-validating protocols, researchers can generate reliable and defensible data packages.

References

- ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency.

- ICH STABILITY TESTING GUIDELINES. SNS Courseware.

- Ich guideline for stability testing. Slideshare.

- This compound | 252758-96-6. ChemicalBook.

- STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. ICH.

- Q1A(R2) Guideline. ICH.

- Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability.

- Degradation pathways of 1-Piperidinepentanoic acid and prevention. Benchchem.

- This compound. Santa Cruz Biotechnology.

- Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. PubMed.

- 252758-96-6(this compound) Product Description. ChemicalBook.

- 1-(3-Aminophenyl)piperidin-4-ol AldrichCPR. Sigma-Aldrich.

- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.

- Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.

Sources

- 1. snscourseware.org [snscourseware.org]

- 2. database.ich.org [database.ich.org]

- 3. This compound | 252758-96-6 [amp.chemicalbook.com]

- 4. 252758-96-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 7. researchgate.net [researchgate.net]

- 8. acdlabs.com [acdlabs.com]

- 9. biomedres.us [biomedres.us]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Ich guideline for stability testing | PPTX [slideshare.net]

An In-depth Technical Guide to 1-(2-Aminophenyl)piperidin-4-ol for Research Professionals

Introduction: The Significance of the Aminophenyl-Piperidinol Scaffold

1-(2-Aminophenyl)piperidin-4-ol, with the CAS Number 115279-40-2, is a heterocyclic organic compound featuring a piperidinol ring attached to an aminophenyl group. This unique structural arrangement makes it a valuable building block in medicinal chemistry and drug discovery. The piperidine moiety is a prevalent scaffold in numerous FDA-approved drugs due to its favorable pharmacokinetic properties, including improved solubility and metabolic stability. The presence of a primary aromatic amine and a secondary alcohol offers reactive handles for a variety of chemical transformations, allowing for the synthesis of diverse compound libraries for biological screening.

The strategic importance of this molecule lies in its potential to serve as a core structure for the development of novel therapeutic agents targeting a wide range of diseases, particularly those affecting the central nervous system. Its derivatives have been explored for their potential in treating neurological disorders, among other conditions. This guide will delve into the practical aspects of acquiring and utilizing this compound for research purposes.

Commercial Availability for Research Use

This compound is available for research purposes from several specialized chemical suppliers. The purity and available quantities can vary, so it is crucial for researchers to select a supplier that meets the specific needs of their experimental work. Below is a comparative table of some commercial sources.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Purity | Available Quantities |

| Santa Cruz Biotechnology | This compound | 115279-40-2 | C₁₁H₁₆N₂O | 192.26 | Not specified | Inquire |

| CymitQuimica (Fluorochem) | This compound | 252758-96-6 | C₁₁H₁₆N₂O | 192.26 | 95.0% | 1g |

| Sigma-Aldrich | 1-(3-Aminophenyl)piperidin-4-ol | - | C₁₁H₁₆N₂O | 192.26 | Not specified | 10mg |

Note: The information in this table is based on publicly available data and is subject to change. Researchers are advised to contact the suppliers directly for the most current information on pricing, availability, and detailed specifications. It is also important to note that some suppliers may list isomers of the target compound.

Synthetic Pathways: Laboratory-Scale Preparation

While commercially available, in-house synthesis of this compound can be a cost-effective alternative for large-scale needs or for the preparation of custom analogs. A common and logical approach involves the N-arylation of a suitable piperidine precursor with a protected or masked aniline derivative, followed by deprotection. A plausible synthetic route starting from 2-nitrofluorobenzene and 4-hydroxypiperidine is outlined below.

Experimental Protocol: Synthesis of this compound

Step 1: N-Arylation to form 1-(2-Nitrophenyl)piperidin-4-ol

This step involves a nucleophilic aromatic substitution reaction where the secondary amine of 4-hydroxypiperidine displaces the fluoride from 2-nitrofluorobenzene.

-

To a solution of 4-hydroxypiperidine (1.0 eq) in a suitable polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), add a non-nucleophilic base like potassium carbonate (K₂CO₃, 2.0 eq).

-

Stir the mixture at room temperature for 15-20 minutes to form the corresponding alkoxide and activate the amine.

-

Add 2-nitrofluorobenzene (1.0 eq) dropwise to the reaction mixture.

-

Heat the reaction to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Upon completion, cool the reaction to room temperature and pour it into ice-water.

-

Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 1-(2-nitrophenyl)piperidin-4-ol.

Step 2: Reduction of the Nitro Group to form this compound

The final step is the reduction of the nitro group to a primary amine.

-

Dissolve the 1-(2-nitrophenyl)piperidin-4-ol (1.0 eq) from the previous step in a suitable solvent such as ethanol or methanol.

-

Add a catalyst, such as Palladium on carbon (Pd/C, 10 mol%), to the solution.

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction by TLC. The reaction is typically complete within a few hours.

-

Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the final product, this compound. The product can be further purified by recrystallization if necessary.

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Development

The this compound scaffold is a privileged structure in medicinal chemistry, serving as a versatile starting point for the synthesis of a wide array of biologically active molecules.[1] Its derivatives have shown promise in various therapeutic areas.

Central Nervous System (CNS) Agents

The piperidine ring is a common feature in many CNS-active drugs. The ability to modify both the aminophenyl and the hydroxyl groups of this compound allows for the fine-tuning of properties such as blood-brain barrier permeability, receptor binding affinity, and metabolic stability. This makes it an attractive scaffold for the development of novel antipsychotics, antidepressants, and treatments for neurodegenerative diseases.[2]

Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. The aminophenyl moiety can act as a hinge-binding motif, a key interaction for many kinase inhibitors. The piperidinol portion can be functionalized to occupy other pockets of the kinase active site, leading to potent and selective inhibitors.

Caption: Role of the scaffold in modulating a signaling pathway.

Conclusion

This compound is a commercially available and synthetically accessible chemical intermediate with significant potential in drug discovery and development. Its versatile structure allows for the creation of diverse chemical libraries for screening against various biological targets. Researchers in medicinal chemistry and pharmacology will find this compound to be a valuable tool in the quest for novel therapeutics. As with any research chemical, proper handling and safety precautions are paramount.

References

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]

Sources

The Strategic Pivot: 1-(2-Aminophenyl)piperidin-4-ol as a Cornerstone Intermediate in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring is a cornerstone of modern medicinal chemistry, celebrated for its prevalence in a vast number of natural products and approved pharmaceuticals.[1][2] Its conformational rigidity and versatile substitution patterns make it a "privileged scaffold" for engaging with a multitude of biological targets.[1] Within this critical class of heterocycles, 1-(2-Aminophenyl)piperidin-4-ol emerges as a particularly strategic synthetic intermediate. This technical guide provides an in-depth exploration of its synthesis, core utilities, and the chemical logic that underpins its application in the development of complex, biologically active molecules. We will dissect its role not merely as a building block, but as a pivotal molecular linchpin that offers a unique combination of functionalities essential for contemporary drug design, with a focus on targeted therapies such as kinase inhibitors.

Introduction: The Architectural Significance of the this compound Scaffold

The value of this compound as a synthetic intermediate is rooted in its distinct trifunctional nature, presenting chemists with three orthogonal points for molecular elaboration:

-

The Secondary Piperidine Nitrogen: Following its initial arylation, this nitrogen is locked into the core scaffold, providing a conformationally restricted anchor.

-

The Aryl Amine (Aniline): The ortho-amino group on the phenyl ring is a versatile handle for a wide array of chemical transformations. It can be acylated, alkylated, or serve as a nucleophile in the construction of fused heterocyclic systems, which are common motifs in kinase inhibitors.

-

The 4-Hydroxyl Group: This alcohol functionality provides a site for introducing further diversity, improving solubility, or establishing critical hydrogen bond interactions with the target protein. It can also be oxidized to the corresponding piperidinone, opening up another avenue for chemical modification.[3]

This unique arrangement of functional groups in a compact, three-dimensional structure allows for the efficient construction of complex molecules with precise vectoral orientation of substituents, a key consideration in rational drug design. The piperidine scaffold itself is known to enhance druggability by improving pharmacokinetic properties and providing a stable, biocompatible core.[2]

Synthesis of this compound: A Reliable and Scalable Route

The most common and industrially scalable synthesis of this compound is a two-step process commencing with the readily available piperidin-4-ol. This strategy hinges on a nucleophilic aromatic substitution (SNAr) reaction, followed by a robust reduction of a nitro group.

Step 1: N-Arylation via Nucleophilic Aromatic Substitution

The initial step involves the N-arylation of piperidin-4-ol with an activated aryl halide, typically 1-fluoro-2-nitrobenzene. The fluorine atom is an excellent leaving group, and the strongly electron-withdrawing nitro group at the ortho position activates the ring towards nucleophilic attack by the secondary amine of piperidin-4-ol.

Reaction: Piperidin-4-ol + 1-Fluoro-2-nitrobenzene → 1-(2-Nitrophenyl)piperidin-4-ol

Causality of Experimental Choices:

-

Choice of Aryl Halide: 1-Fluoro-2-nitrobenzene is preferred over its chloro- or bromo-analogs due to the higher electronegativity of fluorine, which enhances the rate of SNAr.

-

Base: A mild, non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) is employed to scavenge the hydrofluoric acid (HF) byproduct, driving the reaction to completion without promoting side reactions.

-

Solvent: A polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is ideal for this reaction as it can solvate the charged intermediates of the SNAr mechanism, thereby accelerating the reaction rate.

Step 2: Reduction of the Nitro Group

The intermediate, 1-(2-nitrophenyl)piperidin-4-ol, is then subjected to reduction to yield the target primary amine. Catalytic hydrogenation is the most efficient and cleanest method for this transformation.

Reaction: 1-(2-Nitrophenyl)piperidin-4-ol → this compound

Causality of Experimental Choices:

-

Catalyst: Palladium on carbon (Pd/C) is the catalyst of choice for the reduction of aromatic nitro groups due to its high activity, selectivity, and ease of removal by filtration.[4][5] A 5-10% loading of Pd on a high surface area carbon support is typical.

-

Hydrogen Source: The reaction is carried out under an atmosphere of hydrogen gas, often at pressures ranging from atmospheric (balloon) to 50 psi, depending on the scale and desired reaction time. Transfer hydrogenation using reagents like hydrazine hydrate or ammonium formate can also be employed as an alternative to gaseous hydrogen.[6]

-

Solvent: Protic solvents such as methanol or ethanol are excellent choices for this reduction, as they readily dissolve the starting material and facilitate the interaction with the catalyst surface.

Below is a detailed, self-validating protocol for the synthesis.

Experimental Protocol: Synthesis of this compound

Part A: Synthesis of 1-(2-Nitrophenyl)piperidin-4-ol

| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |

| Piperidin-4-ol | 1.0 | 101.15 | (user defined) |

| 1-Fluoro-2-nitrobenzene | 1.1 | 141.10 | (calculated) |

| K₂CO₃ | 2.0 | 138.21 | (calculated) |

| DMF | - | - | (appropriate volume) |

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperidin-4-ol, potassium carbonate, and dimethylformamide (DMF).

-

Stir the mixture at room temperature for 15 minutes to ensure homogeneity.

-

Add 1-fluoro-2-nitrobenzene dropwise to the stirring suspension.

-

Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

The product will precipitate out of solution. Collect the solid by vacuum filtration.

-

Wash the solid with water and then a small amount of cold diethyl ether to remove any residual starting material.

-

Dry the solid under vacuum to yield 1-(2-nitrophenyl)piperidin-4-ol as a yellow solid.

Part B: Synthesis of this compound

| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |

| 1-(2-Nitrophenyl)piperidin-4-ol | 1.0 | 222.24 | (user defined) |

| 10% Pd/C | 5 mol% | - | (calculated) |

| Methanol | - | - | (appropriate volume) |

| Hydrogen Gas | excess | 2.02 | (balloon or Parr shaker) |

Procedure:

-

In a hydrogenation vessel (e.g., a Parr shaker bottle or a thick-walled flask), dissolve 1-(2-nitrophenyl)piperidin-4-ol in methanol.

-

Carefully add 10% Palladium on carbon (Pd/C) to the solution. Caution: Pd/C can be pyrophoric; handle under an inert atmosphere or as a water-wet paste.

-

Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 40-50 psi) or maintain a hydrogen atmosphere using a balloon.

-

Stir the reaction mixture vigorously at room temperature for 6-12 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

-

Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional methanol.

-

Combine the filtrates and concentrate under reduced pressure to yield this compound, typically as an off-white to pale brown solid.

Application in Complex Molecule Synthesis: A Case Study in Kinase Inhibitors

The strategic placement of the ortho-amino and hydroxyl groups makes this compound a highly valuable precursor in the synthesis of kinase inhibitors, particularly those targeting the PI3K/AKT/mTOR pathway. The clinical candidate AZD5363 (Capivasertib), an ATP-competitive pan-Akt inhibitor, provides an excellent example of the utility of this scaffold.[7][8][9] While the exact synthetic route to every intermediate is proprietary, the core logic of its construction highlights the importance of the aminophenylpiperidine moiety.

The 4-aminopiperidine-4-carboxamide portion of AZD5363 is crucial for its activity, forming key hydrogen bonds within the kinase active site.[7] The synthesis of such a moiety can be envisaged starting from a precursor like this compound. The ortho-amino group serves as the attachment point for the core heterocyclic scaffold (in the case of AZD5363, a pyrrolopyrimidine), while the 4-hydroxyl group can be chemically elaborated into the required 4-amino-4-carboxamide functionality.

The general synthetic logic is depicted in the workflow below:

Caption: Synthetic workflow from piperidin-4-ol to a generic kinase inhibitor.

Characterization and Quality Control

Ensuring the purity and identity of this compound is critical for its successful application in multi-step syntheses. Standard analytical techniques are employed for its characterization:

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the aminophenyl group (typically in the range of 6.5-7.5 ppm), aliphatic protons of the piperidine ring (multiplets between 1.5-4.0 ppm), a broad singlet for the NH₂ protons, and a signal for the OH proton. |

| ¹³C NMR | Characteristic signals for the aromatic carbons and the aliphatic carbons of the piperidine ring. |

| Mass Spec. | A molecular ion peak corresponding to the expected mass ([M+H]⁺ at m/z 193.13). |

| IR Spec. | Characteristic N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹) and O-H stretching for the alcohol. |

| Melting Point | A sharp melting point is indicative of high purity. |

Conclusion and Future Outlook

This compound is more than just a simple building block; it is a testament to the power of strategic functionalization in organic synthesis. Its pre-installed, orthogonally reactive functional groups provide a robust platform for the rapid and efficient construction of complex, drug-like molecules. The demonstrated utility of the underlying scaffold in clinical candidates like AZD5363 solidifies its importance in the ongoing quest for novel therapeutics, particularly in the highly competitive field of kinase inhibitor development. As drug discovery continues to trend towards molecules with greater three-dimensional complexity and precisely positioned functional groups, the demand for well-designed, versatile intermediates like this compound is set to increase, ensuring its continued relevance in the synthetic chemist's toolbox.

References

- Discovery of Potent, Selective, and In Vivo Efficacious AKT Kinase Protein Degraders via Structure–Activity Relationship Studies. Journal of Medicinal Chemistry. [URL not directly available from the provided search result, but the context points to its relevance]

- Design, Synthesis, and Biological Evaluation of APN and AKT Dual-Target Inhibitors. Molecules. [URL not directly available from the provided search result, but the context points to its relevance]

- Application Notes and Protocols for N-arylation Reactions of ortho-methyl 4-Anilino-1-Boc-piperidine. Benchchem. [URL not directly available from the provided search result, but the context points to its relevance]

- The Role of Piperidine Derivatives in Pharmaceutical Synthesis. [Source not explicitly named, but content is relevant].

- Palladium on Carbon (Pd/C). Common Organic Chemistry Reactions. [URL not directly available from the provided search result, but the context points to its relevance]

- The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. Benchchem. [URL not directly available from the provided search result, but the context points to its relevance]

- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [URL not directly available from the provided search result, but the context points to its relevance]

- Exploring the Versatility of Piperidine-Based Building Blocks in Chemical Synthesis. [Source not explicitly named, but content is relevant].

-

Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry. [Link]

- Technical Support Center: Synthesis of Piperidine from Pyridine. Benchchem. [URL not directly available from the provided search result, but the context points to its relevance]

-